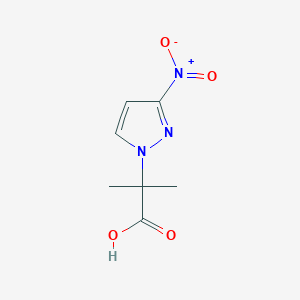

2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.166. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate derivatives have been synthesized and shown to be very effective inhibitors of corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).

Synthesis of Isoxazole and Pyrazole Derivatives : Efficient heterocyclization processes involving methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and methyl 7,7,7-trichloro-4-methoxy-6-oxo-4-heptenoate have been developed to synthesize new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate derivatives (Flores et al., 2014).

Ring Transformation in Nitro and Amino N-Heterocycles : 2-Methyl-3-nitrochromone reacted with various compounds to yield nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These compounds were then reduced to their corresponding amino derivatives (Takagi et al., 1987).

Crystal Structure Analysis : The syntheses of specific pyrazole derivatives and their crystal structures have been reported, providing insights into molecular interactions and bonding patterns (Kumarasinghe et al., 2009).

Molecular Structure and Hydrogen Bonding : Studies have been conducted on the molecular structure and hydrogen bonding of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, providing valuable information on molecular geometry and intermolecular interactions (Portilla et al., 2007).

Synthesis of Radioactive Tracers for Imaging Hypoxia : A new class of tracer for imaging hypoxic tumor tissue, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), has been synthesized, showcasing the potential of such compounds in medical imaging applications (Malik et al., 2012).

Catalytic Properties of Pyrazole-based Ligands : Copper (II) complexes of pyrazole-based ligands have been synthesized and examined for their catalytic properties, particularly in the catalytic oxidation of catechol substrate to quinone (Boussalah et al., 2009).

Synthesis and Cytotoxic Evaluation of Nickel(II) Complexes : Nickel(II) complexes with pyrazole ligands have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, indicating potential applications in cancer research (Sobiesiak et al., 2011).

XRD and DFT Studies on Pyrazole Derivatives : The manuscript includes an analysis of pyrazole derivatives' molecular structure using single-crystal X-ray diffraction measurements and DFT calculations, offering insights into the reactivity of these compounds (Szlachcic et al., 2020).

Synthesis and Antitumor Activity of Benzothiazole Derivatives : Research on benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid has shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential for developing antitumor agents (Yoshida et al., 2005).

Future Directions

Mechanism of Action

Target of Action

This compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could affect multiple pathways

Result of Action

As a derivative of pyrazole, it may exhibit a range of biological activities . .

Properties

IUPAC Name |

2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHONSFYIWMJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)

![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)

![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)